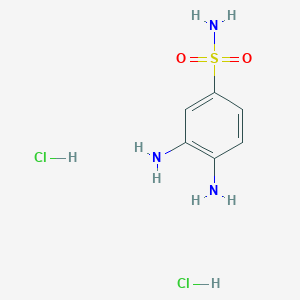

3,4-Diaminobenzenesulfonamide, diHCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-Diaminobenzenesulfonamide, dihydrochloride: is a chemical compound with the molecular formula C6H11Cl2N3O2S. It is a derivative of benzenesulfonamide, characterized by the presence of two amino groups at the 3 and 4 positions on the benzene ring and a sulfonamide group. This compound is commonly used in various fields, including medical, environmental, and industrial research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diaminobenzenesulfonamide, dihydrochloride typically involves the following steps:

Nitration: The starting material, ortho-nitroaniline, undergoes nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

Sulfonation: The resulting diamine is sulfonated using chlorosulfonic acid to introduce the sulfonamide group.

Hydrochloride Formation: Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of 3,4-Diaminobenzenesulfonamide, dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 3,4-Diaminobenzenesulfonamide, dihydrochloride undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Iron powder and hydrochloric acid for nitro group reduction.

Substitution: Electrophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of different amine derivatives.

Substitution: Formation of substituted benzenesulfonamide derivatives.

Aplicaciones Científicas De Investigación

Chemistry: 3,4-Diaminobenzenesulfonamide, dihydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and pharmaceuticals .

Biology: In biological research, this compound is used as a reagent for the detection and quantification of certain biomolecules. It is also employed in the study of enzyme kinetics and inhibition .

Medicine: In the medical field, 3,4-Diaminobenzenesulfonamide, dihydrochloride is investigated for its potential therapeutic applications. It has shown promise as an antimicrobial agent and is being studied for its effects on various bacterial and fungal strains .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain types of coatings and adhesives .

Mecanismo De Acción

The mechanism of action of 3,4-Diaminobenzenesulfonamide, dihydrochloride involves its interaction with specific molecular targets. The compound exerts its effects by inhibiting the activity of certain enzymes, leading to the disruption of essential biochemical pathways. For example, it can inhibit the activity of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria, thereby exhibiting antimicrobial properties .

Comparación Con Compuestos Similares

4-Aminobenzenesulfonamide: Similar structure but with only one amino group.

3,5-Diaminobenzenesulfonamide: Similar structure but with amino groups at different positions.

Sulfanilamide: A well-known sulfonamide antibiotic with a similar sulfonamide group.

Uniqueness: 3,4-Diaminobenzenesulfonamide, dihydrochloride is unique due to the presence of two amino groups at the 3 and 4 positions, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its analogs .

Actividad Biológica

3,4-Diaminobenzenesulfonamide, dihydrochloride (CAS Number: 2055119-18-9), is a compound of significant interest in biological research due to its diverse applications and mechanisms of action. This article explores the biological activity of this compound, including its synthesis, mechanisms, therapeutic potential, and comparative analysis with related compounds.

The synthesis of 3,4-Diaminobenzenesulfonamide, diHCl involves several key steps:

- Nitration : Ortho-nitroaniline is nitrated using a mixture of nitric and sulfuric acids.

- Reduction : The nitro group is reduced to an amino group utilizing reducing agents like iron powder and hydrochloric acid.

- Sulfonation : The resulting diamine undergoes sulfonation with chlorosulfonic acid.

- Hydrochloride Formation : Finally, treatment with hydrochloric acid yields the dihydrochloride salt.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes involved in critical biochemical pathways. Notably, it inhibits dihydropteroate synthase , an enzyme essential for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and demonstrates its potential as an antimicrobial agent .

Antimicrobial Properties

Research indicates that 3,4-Diaminobenzenesulfonamide exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves competitive inhibition of the enzyme responsible for folate synthesis, which is crucial for bacterial proliferation. This characteristic positions it as a potential candidate for developing new antibiotics .

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. For instance, derivatives of similar sulfonamides have shown promising results in inhibiting cancer cell proliferation. Compounds designed with similar structural features have been evaluated for their anti-proliferative effects against breast cancer cell lines (MDA-MB-231 and MCF-7), demonstrating significant inhibitory activity at low concentrations .

Comparative Analysis

To understand the uniqueness of 3,4-Diaminobenzenesulfonamide compared to similar compounds, consider the following table:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3,4-Diaminobenzenesulfonamide | Two amino groups at positions 3 and 4 | Antimicrobial and potential anticancer activity |

| 4-Aminobenzenesulfonamide | One amino group | Primarily antibacterial |

| Sulfanilamide | Sulfonamide antibiotic | Antimicrobial; inhibits folate synthesis |

This table illustrates that while many sulfonamides exhibit antibacterial properties, the presence of two amino groups in 3,4-Diaminobenzenesulfonamide enhances its biological profile by allowing for additional interactions and activities.

Case Studies

- Inhibition Studies : A study conducted on related compounds demonstrated that certain derivatives exhibited high selectivity for carbonic anhydrase IX (CA IX), a target in cancer therapy. The most effective inhibitors showed IC50 values ranging from 10.93 to 25.06 nM against CA IX .

- Antitumor Activity : Another investigation into structurally similar compounds revealed significant anti-proliferative effects against various cancer cell lines, indicating that modifications to the benzenesulfonamide structure can enhance therapeutic efficacy .

Propiedades

Número CAS |

2055119-18-9 |

|---|---|

Fórmula molecular |

C6H10ClN3O2S |

Peso molecular |

223.68 g/mol |

Nombre IUPAC |

3,4-diaminobenzenesulfonamide;hydrochloride |

InChI |

InChI=1S/C6H9N3O2S.ClH/c7-5-2-1-4(3-6(5)8)12(9,10)11;/h1-3H,7-8H2,(H2,9,10,11);1H |

Clave InChI |

SEFUMYCHOYQEOJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)N)N.Cl.Cl |

SMILES canónico |

C1=CC(=C(C=C1S(=O)(=O)N)N)N.Cl |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.